Cas no 737797-32-9 (Zinc;butoxybenzene;bromide)

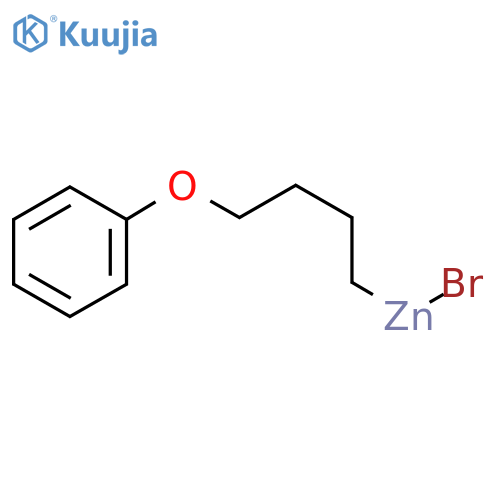

Zinc;butoxybenzene;bromide structure

商品名:Zinc;butoxybenzene;bromide

CAS番号:737797-32-9

MF:C10H13BrOZn

メガワット:294.522619009018

MDL:MFCD02260156

CID:1763175

Zinc;butoxybenzene;bromide 化学的及び物理的性質

名前と識別子

-

- 4-PHENOXYBUTYLZINC BROMIDE

- AG-G-92285

- CTK5D8667

- KB-193739

- zinc,butoxybenzene,bromide

- bromide

- butoxybenzene

- zinc

- 4-Phenoxybutylzinc bromide 0.5 M in Tetrahydrofuran

- Zinc;butoxybenzene;bromide

-

- MDL: MFCD02260156

- インチ: 1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q;;+1/p-1

- InChIKey: WZCFDZJPSJFRIG-UHFFFAOYSA-M

- ほほえんだ: C1(C=CC=CC=1)OCCCC[Zn]Br

計算された属性

- せいみつぶんしりょう: 291.94400

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

じっけんとくせい

- PSA: 9.23000

- LogP: 3.65630

Zinc;butoxybenzene;bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB361370-100 ml |

4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |

737797-32-9 | 100 ml |

€975.30 | 2024-04-16 | ||

| Fluorochem | 213965-50ml |

4-Phenoxybutylzinc bromide 0.5 M in Tetrahydrofuran |

737797-32-9 | 50ml |

£383.00 | 2022-03-01 | ||

| Fluorochem | 213965-100ml |

4-Phenoxybutylzinc bromide 0.5 M in Tetrahydrofuran |

737797-32-9 | 100ml |

£622.00 | 2022-03-01 | ||

| abcr | AB361370-50 ml |

4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |

737797-32-9 | 50 ml |

€629.80 | 2024-04-16 | ||

| abcr | AB361370-50ml |

4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |

737797-32-9 | 50ml |

€629.80 | 2025-02-18 | ||

| abcr | AB361370-100ml |

4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |

737797-32-9 | 100ml |

€975.30 | 2025-02-18 |

Zinc;butoxybenzene;bromide 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

737797-32-9 (Zinc;butoxybenzene;bromide) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:737797-32-9)Zinc;butoxybenzene;bromide

清らかである:99%/99%

はかる:50ml/100ml

価格 ($):1056.0/1716.0